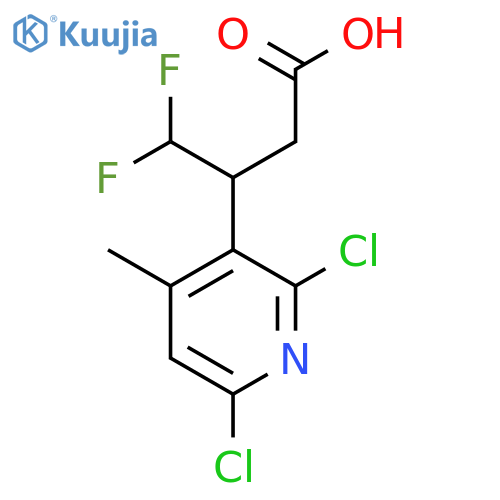Cas no 2228487-20-3 (3-(2,6-Dichloro-4-methylpyridin-3-yl)-4,4-difluorobutanoic acid)
3-(2,6-ジクロロ-4-メチルピリジン-3-イル)-4,4-ジフルオロブタン酸は、高純度の有機化合物であり、医薬品中間体や農薬合成における重要な構築ブロックとして利用されます。分子内に2,6-ジクロロピリジン骨格と4,4-ジフルオロブタン酸基を有するのが特徴で、優れた化学的安定性と反応性を兼ね備えています。特に、フッ素原子の導入により生体利用効率の向上が期待でき、医薬品開発分野での応用が注目されています。精密有機合成における多段階反応への適応性に優れ、官能基の保護・脱保護工程を経ずに直接利用可能な点が利点です。

2228487-20-3 structure
商品名:3-(2,6-Dichloro-4-methylpyridin-3-yl)-4,4-difluorobutanoic acid
3-(2,6-Dichloro-4-methylpyridin-3-yl)-4,4-difluorobutanoic acid 化学的及び物理的性質
名前と識別子
-
- 2228487-20-3
- 3-(2,6-dichloro-4-methylpyridin-3-yl)-4,4-difluorobutanoic acid
- EN300-1959620
- 3-(2,6-Dichloro-4-methylpyridin-3-yl)-4,4-difluorobutanoic acid
-
- インチ: 1S/C10H9Cl2F2NO2/c1-4-2-6(11)15-9(12)8(4)5(10(13)14)3-7(16)17/h2,5,10H,3H2,1H3,(H,16,17)
- InChIKey: URSASTFGGRRVGX-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C)C=C(N=1)Cl)C(C(F)F)CC(=O)O
計算された属性
- せいみつぶんしりょう: 282.9978402g/mol
- どういたいしつりょう: 282.9978402g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 281
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 50.2Ų
3-(2,6-Dichloro-4-methylpyridin-3-yl)-4,4-difluorobutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1959620-0.05g |
3-(2,6-dichloro-4-methylpyridin-3-yl)-4,4-difluorobutanoic acid |
2228487-20-3 | 0.05g |
$1152.0 | 2023-05-31 | ||
| Enamine | EN300-1959620-1.0g |
3-(2,6-dichloro-4-methylpyridin-3-yl)-4,4-difluorobutanoic acid |
2228487-20-3 | 1g |
$1371.0 | 2023-05-31 | ||
| Enamine | EN300-1959620-2.5g |
3-(2,6-dichloro-4-methylpyridin-3-yl)-4,4-difluorobutanoic acid |
2228487-20-3 | 2.5g |
$2688.0 | 2023-05-31 | ||
| Enamine | EN300-1959620-0.25g |
3-(2,6-dichloro-4-methylpyridin-3-yl)-4,4-difluorobutanoic acid |
2228487-20-3 | 0.25g |
$1262.0 | 2023-05-31 | ||
| Enamine | EN300-1959620-10.0g |
3-(2,6-dichloro-4-methylpyridin-3-yl)-4,4-difluorobutanoic acid |
2228487-20-3 | 10g |
$5897.0 | 2023-05-31 | ||
| Enamine | EN300-1959620-0.1g |
3-(2,6-dichloro-4-methylpyridin-3-yl)-4,4-difluorobutanoic acid |
2228487-20-3 | 0.1g |
$1207.0 | 2023-05-31 | ||
| Enamine | EN300-1959620-5.0g |
3-(2,6-dichloro-4-methylpyridin-3-yl)-4,4-difluorobutanoic acid |
2228487-20-3 | 5g |
$3977.0 | 2023-05-31 | ||
| Enamine | EN300-1959620-0.5g |
3-(2,6-dichloro-4-methylpyridin-3-yl)-4,4-difluorobutanoic acid |
2228487-20-3 | 0.5g |
$1316.0 | 2023-05-31 |
3-(2,6-Dichloro-4-methylpyridin-3-yl)-4,4-difluorobutanoic acid 関連文献
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
2228487-20-3 (3-(2,6-Dichloro-4-methylpyridin-3-yl)-4,4-difluorobutanoic acid) 関連製品
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
